Surface Chemisorption Reactivity: Si-Si Bond Cleavage Enables Silica Surface Grafting While Hexamethyldisilane Remains Unreactive
In a direct head-to-head comparison of three disilane compounds (hexamethoxydisilane, hexakis ethylaminodisilane [AHEAD™], and hexamethyldisilane) reacted with high surface area silica granules at 200-375°C, only hexamethoxydisilane and AHEAD™ underwent chemisorption with surface Si-OH groups, while hexamethyldisilane exhibited no detectable reaction at any studied temperature [1]. Following chemisorption, Si-H bonds—not originally present in the starting material—were identified by FTIR and solid-state NMR spectroscopy for hexamethoxydisilane, confirming Si-Si bond cleavage during surface grafting [1].
| Evidence Dimension | Chemisorption with silica surface Si-OH groups |
|---|---|
| Target Compound Data | Si-Si bond cleavage occurs; Si-H bonds detected post-chemisorption |
| Comparator Or Baseline | Hexamethyldisilane: no reaction observed at 200-375°C |
| Quantified Difference | Qualitative difference: reactive vs. unreactive (no reaction vs. detectable Si-H formation) |
| Conditions | High surface area silica granules, 200-375°C, characterized by FTIR and solid-state NMR |
Why This Matters
This reactivity difference directly impacts the suitability of hexamethoxydisilane for applications requiring covalent surface functionalization, such as ALD/CVD precursor design or silica surface modification, where alkyl-substituted disilanes would fail to graft.
- [1] Blomberg, T., Matero, R., Haukka, S., Root, A. Studies on the Surface Reactions of Substituted Disilanes with Silica Surface. MRS Online Proceedings Library, 2008. doi:10.1557/PROC-1056-HH03-47 View Source
